molecular formula C22H20N4OS2 B2824556 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207039-66-4

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2824556
CAS RN: 1207039-66-4
M. Wt: 420.55
InChI Key: OIZSKXBWOXLKCX-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Synthesis

Heterocyclic compounds are crucial in medicinal chemistry due to their biological activities. The compound serves as a precursor for synthesizing diverse heterocycles. For instance, thioureido-acetamides are utilized to generate various heterocycles through one-pot cascade reactions. These reactions produce compounds like 2-iminothiazoles and imidazo[1,2-c]pyrimidines, which are significant for their potential in drug development (J. Schmeyers & G. Kaupp, 2002).

Antitumor Activity

The compound and its derivatives have been explored for antitumor activities. New derivatives bearing different heterocyclic rings have been synthesized and screened for their potential antitumor activity in vitro. Notably, some compounds exhibited considerable anticancer activity against various cancer cell lines, underscoring the compound's significance in developing new anticancer agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antimicrobial and Antioxidant Agents

Compounds derived from this chemical structure have also been investigated for their antimicrobial and antioxidant properties. The synthesis of benzimidazole derivatives, for example, has shown promising results as antimicrobial and antioxidant agents, highlighting the potential of these compounds in addressing infectious diseases and oxidative stress-related conditions (Basavaraj S Naraboli & J. S. Biradar, 2017).

Antimicrobial Activity Evaluation

Further studies on the compound's derivatives have demonstrated significant antimicrobial activity. This includes the development of new thiazole–benzimidazole derivatives, which were synthesized and evaluated for their effectiveness against various microbial strains. Such studies contribute to the search for novel antimicrobial agents capable of combating resistant bacterial strains (Y. Özkay, L. Yurttaş, M. Dikmen, & Selin Engür, 2016).

Anthelmintic Activity

Explorations into the anthelmintic activity of compounds featuring the benzimidazole ring fused with a 1,2,4-triazole moiety reveal promising results against helminth infections. This suggests the potential use of these compounds in developing treatments for parasitic worm infections (P. S. Kumar & J. Sahoo, 2014).

properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-16-14-28-21(24-16)25-20(27)15-29-22-23-12-19(18-10-6-3-7-11-18)26(22)13-17-8-4-2-5-9-17/h2-12,14H,13,15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZSKXBWOXLKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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